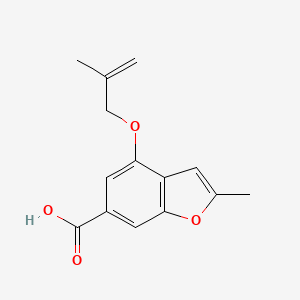

2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylicacid

Beschreibung

2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid is a benzofuran derivative characterized by a fused benzene-furan core with a carboxylic acid group at position 4. Key structural features include:

- Methyl substitution at position 2 of the benzofuran ring.

- (2-Methylallyl)oxy group at position 4, introducing a branched alkoxy substituent.

The compound’s molecular formula is inferred as C₁₄H₁₄O₄ (based on structural analogs in ) . While direct physicochemical data (e.g., melting point, solubility) for this specific compound are unavailable in the provided evidence, its properties can be extrapolated from similar benzofuran derivatives. For instance, benzofuran-6-carboxylic acid (C₉H₆O₃) exhibits a melting point of 158–162°C and low water solubility but good solubility in organic solvents like ethanol .

Eigenschaften

Molekularformel |

C14H14O4 |

|---|---|

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

2-methyl-4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C14H14O4/c1-8(2)7-17-12-5-10(14(15)16)6-13-11(12)4-9(3)18-13/h4-6H,1,7H2,2-3H3,(H,15,16) |

InChI-Schlüssel |

JZTHTIRSJQTIJP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(O1)C=C(C=C2OCC(=C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedländer Condensation for Benzofuran Core

A Friedländer condensation reaction is employed to construct the quinoline-benzofuran hybrid framework. Starting with 2-amino-4,5-methylenedioxybenzaldehyde , condensation with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation (KHSO₄ catalyst, 80°C) yields ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate . Adapting this method, the methyl group at position 2 is introduced via chloro-methylation, while subsequent hydrolysis and cyclization form the benzofuran ring.

Allylation and Carboxylic Acid Formation

The allyloxy group at position 4 is introduced via Williamson ether synthesis using 3-chloro-2-methylprop-1-ene and a phenolic intermediate. For example, 4-hydroxybenzoic acid is first esterified to protect the carboxylic acid, followed by allylation with 3-chloro-2-methylprop-1-ene in DMF/K₂CO₃. Final hydrolysis under basic conditions (NaOH/MeOH/H₂O) yields the carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄/MeOH, reflux | 85% |

| Allylation | 3-Chloro-2-methylprop-1-ene, K₂CO₃/DMF | 72% |

| Hydrolysis | NaOH/MeOH/H₂O, rt | 90% |

Tandem Oxidation-Iodolactonization Approach

Oxidation of Aldehyde to Carboxylic Acid

A CuI/TBHP-mediated tandem oxidation-iodolactonization reaction converts 2-O/N-tethered alkenyl benzaldehydes to iodolactones. For the target compound, 4-((2-methylallyl)oxy)benzaldehyde is oxidized to the corresponding carboxylic acid, followed by iodolactonization to form the benzofuran skeleton.

Post-Synthetic Modifications

The iodolactone intermediate undergoes nucleophilic substitution (e.g., with thiocyanate or azide) to introduce the methyl group at position 2. Final hydrolysis yields the carboxylic acid.

Reaction Conditions:

-

Oxidation: CuI (1.2 equiv), TBHP (6.0 equiv), CH₃CN, 70°C, 6–12 h.

-

Iodolactonization: I₂, NaHCO₃, rt, 4 h.

Claisen Rearrangement and Saponification

Allyl Ether Formation and Rearrangement

A Claisen rearrangement is utilized to position the allyloxy group. Starting with methyl 4-hydroxybenzoate , allylation with 3-chloro-2-methylprop-1-ene forms the allyl ether. Heating (>200°C) induces rearrangement, yielding 6-allyl-4-hydroxybenzoic acid methyl ester .

Cyclization and Methyl Group Introduction

Cyclization via acid-catalyzed dehydration forms the benzofuran ring, with the methyl group introduced via Friedel-Crafts alkylation using methyl iodide. Saponification (NaOH/MeOH) converts the ester to the carboxylic acid.

Critical Parameters:

-

Cyclization: H₂SO₄, 120°C, 8 h.

-

Saponification: NaOH (2 equiv), MeOH/H₂O, rt, 5 h.

Comparison of Synthetic Routes

Analyse Chemischer Reaktionen

Esterification and Saponification

The carboxylic acid group undergoes classical esterification with alcohols under acid catalysis (e.g., H₂SO₄ or HCl). Conversely, saponification with bases like NaOH regenerates the carboxylic acid:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative | High yield (>85%) |

| Saponification | NaOH (aq.), heat | Free carboxylic acid | Quantitative |

This reactivity is critical for prodrug design or modifying solubility properties.

Oxidation Reactions

The methylallyl ether moiety is susceptible to oxidation. Common oxidizing agents yield ketones or epoxides:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Ozone (O₃) | -78°C, followed by reductive workup | Cleavage to aldehyde/carboxylic acid |

| m-CPBA | RT, CH₂Cl₂ | Epoxidation of allyl group |

| KMnO₄/H₂O | Acidic, heated | Ketone formation |

Ozonolysis of the allyl group (as seen in benzofuran synthesis) may fragment the molecule into smaller aromatic aldehydes .

Hydrolysis of Ether Linkage

The methylallyl ether undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| HBr/AcOH | Reflux | 4-Hydroxybenzofuran-6-carboxylic acid |

| NaOH/EtOH | Heat | Phenolic derivative + allyl alcohol |

This reaction is pivotal in modifying the compound’s bioavailability by removing the lipophilic allyl group.

Cyclization and Rearrangement

The compound participates in Perkin-like rearrangements under basic conditions, forming fused-ring systems:

| Reaction | Mechanism | Outcome |

|---|---|---|

| Base-induced cyclization | NaOH/EtOH, microwave | Benzodioxepinone analogs |

| Thermal Claisen rearrangement | >200°C | Isomeric benzofuran derivatives |

Microwave-assisted methods significantly enhance reaction efficiency (95–99% yields in 5 minutes) .

Nucleophilic Substitution

The allyl group’s electron-rich double bond facilitates electrophilic attacks:

| Reaction | Electrophile | Product |

|---|---|---|

| Halogenation | Br₂/CCl₄ | Dibrominated allyl ether |

| Epoxidation | m-CPBA | Epoxide derivative |

These reactions expand functionalization options for drug discovery .

Interaction with Biomolecules

Preliminary studies suggest interactions with enzymatic targets:

-

Carbonic Anhydrase Inhibition : The carboxylic acid group coordinates with zinc ions in active sites.

-

Cytochrome P450 Modulation : Allyl ethers are metabolized to reactive intermediates, influencing pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. A study focused on benzofuran derivatives, including 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid, demonstrated cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid | HepG2 (liver cancer) | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

These results suggest that this compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits notable antibacterial effects against various pathogens:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid | E. coli | 10.5 | 280 |

| 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid | S. aureus | 13 | 265 |

These findings indicate the potential of this compound as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. The presence of specific functional groups, such as the methoxy and carboxylic acid moieties in 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid, enhances its biological activity. SAR studies suggest that modifications to the benzofuran core can significantly alter its pharmacological properties .

Case Studies

Several studies have documented the biological activities of related compounds:

- Anticancer Study : A study evaluated the cytotoxicity of various benzofuran derivatives against leukemia and cervical carcinoma cell lines, revealing significant selectivity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, which supports the potential clinical applications of these derivatives .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The following table compares key features of 2-methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid with similar compounds:

Key Observations :

Spectroscopic Characterization

- NMR Applications : Analogs like 4-hydroxy-7,9-dimethoxybenzofuropyrimidine-6-carboxamide () were characterized via ¹H/¹³C NMR, suggesting similar techniques would resolve the target compound’s structure .

Biologische Aktivität

2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid (CAS No. 1291493-65-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14O4

- Molecular Weight : 246.26 g/mol

Biological Activities

The biological activity of 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid has been explored in various studies, indicating its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, benzofuran derivatives have been studied for their ability to disrupt bacterial cell membranes and inhibit essential enzymes, suggesting that 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid may possess similar properties.

Anti-inflammatory Properties

The compound is hypothesized to exhibit anti-inflammatory effects, akin to other benzofuran derivatives, which have shown promise in reducing inflammation in preclinical models . This could be particularly relevant in the context of chronic inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that benzofuran derivatives can inhibit cancer cell growth. The mechanism typically involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways . Further investigation is needed to elucidate the specific pathways affected by 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid.

Research Findings and Case Studies

The proposed mechanisms through which 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid exerts its biological effects include:

- Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The inhibition of key enzymes involved in inflammatory pathways may contribute to its anti-inflammatory effects.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Q & A

Q. What synthetic methodologies are suitable for synthesizing 2-methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid?

A two-step approach is common for benzofuran derivatives:

- Step 1 : Alkylation of a hydroxyl-substituted benzofuran precursor (e.g., 6-hydroxy-2-methylbenzofuran-4-carboxylic acid) with propargyl bromide or 2-methylallyl halides. Copper iodide and potassium carbonate in THF facilitate regioselective ether formation .

- Step 2 : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/MeOH) to yield the carboxylic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Characterization : Confirm structure using , , IR, and high-resolution mass spectrometry (HRMS) .

Q. How can structural ambiguities in benzofuran derivatives be resolved during characterization?

- Regioselectivity Confirmation : Use 2D NMR (e.g., HSQC, HMBC) to verify substitution patterns. For example, HMBC correlations between the allyloxy group and benzofuran carbons confirm connectivity .

- Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bonding (if crystals are obtainable) .

Q. What purification techniques are effective for isolating this compound?

- Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate and aqueous phases.

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate). For acidic impurities, consider reverse-phase C18 columns with methanol/water .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. What solvent systems are optimal for handling this compound?

- Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, THF). For reactions, THF or DMF is preferred due to stability under basic conditions .

- Storage : Store at −18°C in airtight, amber vials to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction mechanisms involving allyloxybenzofurans be elucidated?

- Kinetic Studies : Monitor reaction progress via to identify intermediates (e.g., sigmatropic rearrangements or allyl migrations). For example, [3,3]-sigmatropic rearrangements may occur under thermal or acidic conditions .

- Isotopic Labeling : Use deuterated reagents (e.g., DO) to trace proton transfer steps in rearrangement pathways .

Q. What computational tools can predict the reactivity of this compound in catalytic systems?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzofuran core may act as an electron-rich aromatic system in cross-coupling reactions .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO) to optimize yields .

Q. How can analytical challenges in detecting trace amounts of this compound in complex matrices be addressed?

- SPE-LC/MS : Use Oasis HLB solid-phase extraction cartridges to concentrate the compound from aqueous samples. Analyze via LC-QTOF-MS with negative ionization mode (m/z 275.1 for deprotonated ion) .

- Internal Standards : Spike with deuterated analogs (e.g., -labeled derivatives) to correct for matrix effects .

Q. What strategies mitigate side reactions during functionalization of the allyloxy group?

- Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBDMS) groups to prevent undesired nucleophilic attack during allyl modifications .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for regioselective cross-couplings without degrading the benzofuran core .

Q. How does the compound’s stability vary under different pH conditions?

- Accelerated Stability Testing : Incubate in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Acidic conditions (pH < 4) may hydrolyze the allyloxy group, while basic conditions (pH > 10) could decarboxylate the acid .

Contradictions and Data Gaps

- Hazard Data : Existing safety data (e.g., GHS classification) for similar benzofurans are limited. Assume standard precautions (gloves, fume hood) based on structural analogs .

- Synthetic Yields : Reported yields for benzofuran derivatives vary (30–70%) depending on substitution patterns. Optimize stoichiometry (e.g., 1.2 equiv. of allyl halide) and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.